molecular formula C21H21NO7 B12215605 3-[N-(methylethyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid

3-[N-(methylethyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid

Cat. No.: B12215605
M. Wt: 399.4 g/mol
InChI Key: YUZORMGPDNJKHY-UHFFFAOYSA-N
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Description

3-[N-(methylethyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid is a complex organic compound with a unique structure that includes carbamoyl and diphenylcarbonyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-(methylethyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid typically involves multiple steps. One common method includes the reaction of methylethylamine with 3-acetylphenyl chloroformate in the presence of triethylamine. The reaction is carried out in a solvent such as toluene at room temperature for several hours. The product is then purified using techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[N-(methylethyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[N-(methylethyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[N-(methylethyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[N-(methylethyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2,3-dibenzoyloxy-4-oxo-4-(propan-2-ylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-13(2)22-18(23)16(28-20(26)14-9-5-3-6-10-14)17(19(24)25)29-21(27)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZORMGPDNJKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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